Methyl 5-bromo-3-formylthiophene-2-carboxylate
Overview
Description
Methyl 5-bromo-3-formylthiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring substituted with a bromine atom, a formyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-formylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 3-formylthiophene-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-formylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Methyl 5-bromo-3-carboxythiophene-2-carboxylate.
Reduction: Methyl 5-bromo-3-hydroxymethylthiophene-2-carboxylate.
Scientific Research Applications
Methyl 5-bromo-3-formylthiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Utilized in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-formylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-formylthiophene-2-carboxylate
- Methyl 5-aryl-3-hydroxythiophene-2-carboxylate
- Methyl 5-bromo-3-hydroxythiophene-2-carboxylate
Uniqueness
Methyl 5-bromo-3-formylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. The presence of both bromine and formyl groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 5-bromo-3-formylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3S/c1-11-7(10)6-4(3-9)2-5(8)12-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHGRPLDVNICLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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